molecular formula C51H68ClN3O13S B149675 Morphatropin CAS No. 138230-28-1

Morphatropin

Cat. No. B149675
CAS RN: 138230-28-1
M. Wt: 998.6 g/mol
InChI Key: AHLMLXUOHMWIFY-BJWPBXOKSA-N
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Description

Morphatropin is a synthetic compound that has been developed for scientific research purposes. It is a member of the morphinan family of compounds and has been found to have a range of potential applications in the field of neuroscience. In

Scientific Research Applications

1. Analgesic Effects

Morphatropin has been studied for its analgesic properties. Müller et al. (1990) conducted a study comparing morphatropin with metoclopramide in treating ureteral colic, finding no significant difference in pain relief between the two treatments. Hata et al. (1988) explored the antinociceptive effects of neurotropin, which is closely related to morphatropin, indicating its action at the supraspinal level rather than on the spinal cord (Müller et al., 1990); (Hata et al., 1988).

2. Neuroprotective Properties

Dextromethorphan, a derivative of morphatropin, demonstrates neuroprotective properties. Trube and Netzer (1994) found that dextromethorphan inhibits NMDA receptor channels and voltage-operated calcium and sodium channels, contributing to its neuroprotective and antiepileptic properties (Trube & Netzer, 1994).

3. Interaction with Opiate Receptors

Zakusov and Iasnetsov (1983) studied the interaction of tropane derivatives, including motropin (closely related to morphatropin), with opiates, revealing that motropin acts as a morphine antagonist in terms of analgetic action and impulse summation (Zakusov & Iasnetsov, 1983).

4. Antagonizing Neurotoxicity

Morphinans, including dextrorphan (a non-narcotic dextrorotatory morphinan), have been shown to antagonize NMDA receptor-mediated neurotoxicity. This is relevant in the context of neuronal damage associated with conditions like hypoglycemia (Monyer & Choi, 1988).

5. Interactions with Other Medications

The study by Fiete et al. (1998) on the mannose receptor, which interacts with sulfated carbohydrates, demonstrates the complexity of interactions between morphatropin derivatives and other substances in the body (Fiete et al., 1998).

6. Potential in Treating Neurological Disorders

Sakai et al. (2018) investigated Neurotropin for its effects on glycosaminoglycan synthesis in nucleus pulposus cells, suggesting its potential in treating intervertebral disc degeneration and related back pain (Sakai et al., 2018).

properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;2-[3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)phenyl]propaneperoxoic acid;sulfuric acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.2C17H23NO3.ClH.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;2*1-11(17(19)21-20)12-4-3-5-13(8-12)14-9-15-6-7-16(10-14)18(15)2;;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;2*3-5,8,11,14-16,20H,6-7,9-10H2,1-2H3;1H;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLMLXUOHMWIFY-BJWPBXOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H68ClN3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

998.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morphatropin

CAS RN

138230-28-1
Record name Atropine mixture with morphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138230281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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